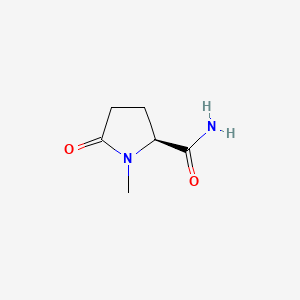

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

(2S)-1-methyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C6H10N2O2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m0/s1 |

InChI Key |

KLBSBVDLPIOJRF-BYPYZUCNSA-N |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C(=O)N |

Canonical SMILES |

CN1C(CCC1=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (S)-1-methyl-2-pyrrolidinone with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps like crystallization or chromatography are employed to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

- Key Differences : The carboxylic acid group at position 3 (vs. carboxamide at position 2) and lack of stereochemical specification.

- Impact : Increased polarity and acidity (pKa ~2–3 for carboxylic acid vs. ~0–1 for carboxamide), reducing membrane permeability compared to the target compound. The positional isomerism may alter binding interactions in biological systems .

(2S)-5-Oxopyrrolidine-2-carboxylic acid

- Key Differences : Lacks the 1-methyl group and features a carboxylic acid instead of a carboxamide.

- The carboxylic acid’s higher acidity may limit stability under physiological conditions compared to the carboxamide’s neutral pH tolerance .

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

- Key Differences : Incorporates a pyrimidine ring at position 6 and a phenyl group at position 1 (vs. methyl in the target compound).

- The phenyl group increases steric bulk and lipophilicity, which may improve target engagement but reduce solubility .

Functional Group Variations

- Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound reduces acidity (non-ionic at physiological pH) and enhances metabolic stability compared to carboxylic acids, which are prone to ionization and enzymatic hydrolysis.

- Methyl vs. Phenyl Substituents : The 1-methyl group in the target compound offers moderate lipophilicity, balancing solubility and permeability, whereas phenyl substituents (as in pyrimidine analogs) prioritize lipophilicity and target affinity .

Stereochemical Considerations

The (S)-configuration at position 2 may confer distinct binding preferences compared to racemic or (R)-enantiomers. For example, (2S)-5-oxopyrrolidine-2-carboxylic acid () is a natural amino acid derivative (e.g., L-pyroglutamic acid), highlighting the biological relevance of S-configuration in chiral recognition .

Data Tables

Biological Activity

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological systems, particularly focusing on its role as a substrate or inhibitor for specific enzymes, its anticancer properties, and its antimicrobial activity.

This compound is characterized by its unique molecular structure, which influences its biological activity. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 130.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. Research indicates that this compound can modulate these pathways, potentially leading to therapeutic effects in various diseases.

Enzyme Interaction

Studies have shown that this compound can act as both a substrate and an inhibitor for specific enzymes. This dual functionality is crucial for understanding its pharmacological applications. For instance, it has been noted that compounds with similar structures exhibit significant inhibitory effects on enzymes linked to cancer cell proliferation and antimicrobial resistance .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives. In vitro studies using A549 human lung cancer cells demonstrated that certain derivatives significantly reduced cell viability, indicating their potential as anticancer agents.

Case Study: A549 Cell Line

In a comparative study, various derivatives of 5-oxopyrrolidine were evaluated for their cytotoxic effects against A549 cells:

| Compound Name | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| This compound | 100 | 67.4 |

| Derivative A | 50 | 59.5 |

| Derivative B | 25 | 24.5 |

These results suggest that the structural modifications of the parent compound can lead to enhanced anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This is particularly relevant given the global rise in antibiotic resistance.

Case Study: Antimicrobial Screening

A screening study evaluated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 64 | Moderate |

| Escherichia coli | >128 | No activity |

| Candida albicans | 128 | Moderate |

The moderate effectiveness against Staphylococcus aureus suggests that this compound could be further explored for its potential in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.